(+)-alpha-Santalene

Catalog No.
S647616
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Santalene

Product Name

(+)-alpha-Santalene

IUPAC Name

(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1

InChI Key

KWFJIXPIFLVMPM-PEGGXJLSSA-N

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Isomeric SMILES

CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C

Description

(+)-alpha-santalene is a sesquiterpene consisting of a tricyclo[2.2.1.0(2,6)]heptane skeleton substituted by methyl groups at positions 1 and 7 and by a 4-methylpent-3-en-1-yl group at position 7 (the 1S,2R,4S,6R,7R diastereoisomer). It is a sesquiterpene and a bridged compound.

(+)-alpha-Santalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C15_{15}H24_{24}. It is primarily found in the essential oil of sandalwood (Santalum album) and is known for its characteristic woody aroma. This compound exists as a colorless liquid at room temperature and has a specific gravity of approximately 0.92. The structure of (+)-alpha-Santalene features a unique arrangement of carbon atoms that contributes to its distinct olfactory properties and potential therapeutic benefits.

The primary reaction involving (+)-alpha-Santalene is its synthesis from farnesyl diphosphate, catalyzed by the enzyme alpha-santalene synthase. The reaction can be summarized as follows:

(2E,6E) farnesyl diphosphate(+) alpha Santalene+diphosphate(2E,6E)\text{ farnesyl diphosphate}\rightarrow (+)\text{ alpha Santalene}+\text{diphosphate}

This cyclization process involves the formation of carbocation intermediates, which are stabilized by specific amino acid residues within the enzyme's active site . Additionally, (+)-alpha-Santalene can undergo autoxidation, leading to various oxidation products that may have differing biological activities .

(+)-alpha-Santalene exhibits several biological activities that contribute to its potential therapeutic applications. Notably, it has been studied for its:

  • Antimicrobial properties: Research indicates that (+)-alpha-Santalene possesses antifungal and antibacterial activities, making it a candidate for use in natural preservatives and antimicrobial agents .
  • Anti-inflammatory effects: Studies suggest that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Aromatherapy applications: Due to its pleasant scent, (+)-alpha-Santalene is commonly used in aromatherapy for relaxation and stress relief.

The synthesis of (+)-alpha-Santalene can be achieved through several methods:

  • Biotechnological synthesis: Utilizing genetically engineered microorganisms or enzymes to convert farnesyl diphosphate into (+)-alpha-Santalene is a promising approach. This method allows for high specificity and yield .
  • Chemical synthesis: Traditional organic synthesis routes involve multiple steps, including cyclization reactions starting from simpler terpenoid precursors. For example, reactions involving methyl magnesium iodide on derivatives of santalene can yield various santalene derivatives .
  • Extraction from natural sources: The most common method involves steam distillation of sandalwood oil, which contains significant amounts of (+)-alpha-Santalene along with other terpenes.

(+)-alpha-Santalene has various applications across different industries:

  • Fragrance industry: Its characteristic woody aroma makes it a popular ingredient in perfumes and scented products.
  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing natural remedies and therapeutic agents.
  • Cosmetics: The compound is utilized in cosmetic formulations for its fragrance and potential skin benefits.

Research on the interactions of (+)-alpha-Santalene with biological systems has revealed insights into its mechanisms of action. For instance:

  • Studies have shown that it can interact with microbial cell membranes, disrupting their integrity and leading to cell death in certain pathogens .
  • Its anti-inflammatory properties may be mediated through modulation of cytokine production and inhibition of pro-inflammatory pathways .

These interactions highlight the potential of (+)-alpha-Santalene in therapeutic contexts.

Several compounds share structural similarities with (+)-alpha-Santalene, each exhibiting unique properties:

CompoundStructure TypeKey Characteristics
Beta-SantaleneBicyclic sesquiterpeneSimilar aroma profile; less potent antimicrobial activity than alpha-santalene.
Epi-Beta-santaleneBicyclic sesquiterpeneDerivative formed through ring cleavage; different olfactory characteristics.
Alpha-HumuleneBicyclic sesquiterpeneFound in hops; used in brewing; anti-inflammatory properties.
FarnesolLinear terpenoidPrecursor to alpha-santalene; used as a fragrance component.

The uniqueness of (+)-alpha-Santalene lies in its specific stereochemistry and resultant bioactivity, particularly its pronounced antimicrobial effects compared to its analogs.

The discovery of (+)-α-santalene is intertwined with the centuries-old exploitation of Santalum album (Indian sandalwood) for its aromatic heartwood. Early chemical analyses of sandalwood oil identified α-santalene as a major volatile component, alongside β-santalene and epi-β-santalene. Structurally, it was characterized as a tricyclo[2.2.1.0²⁶]heptane derivative with a 4-methylpent-3-enyl side chain.

Key milestones include:

  • 19th–20th centuries: Isolation via fractional distillation of sandalwood oil.
  • 2000: Studies on its autoxidation products, revealing decomposition pathways to secondary compounds like epi-β-santalene.
  • 2010s: Elucidation of biosynthetic pathways through enzyme characterization (e.g., SaSSy).

Significance in Sesquiterpene Research

(+)-α-Santalene is a cornerstone for studying terpene biosynthesis, enzyme engineering, and microbial production. Its role extends to:

Mechanistic Insights into Terpene Synthases

The cyclization of farnesyl diphosphate (FPP) to α-santalene is catalyzed by santalene synthases (SaSSy/SanSyn). Key findings include:

  • QM/MM simulations: Identified residues like F441 in SanSyn as critical for intermediate stabilization and product specificity.
  • Mutagenesis: Replacement of F441 with valine (SanSyn F441V) shifted product ratios to 57.2% α-santalene and 28.6% β-santalene.

Industrial Biotechnology Applications

Microbial engineering strategies have focused on:

  • Yeast systems: Yarrowia lipolytica and Komagataella phaffii optimized for α-santalene production via MVA pathway engineering.
  • Biosynthesis yields: Up to 21.5 g/L in fed-batch fermentations, surpassing natural extraction yields.

Phytochemical Diversification

α-Santalene serves as a substrate for cytochrome P450 enzymes (e.g., SaCYP76F39v1) to produce α-santalol, a bioactive sesquiterpenol. Stereochemical control via P450 isoforms enables both E- and Z-santalol synthesis.

Natural Occurrence and Distribution

(+)-α-Santalene is predominantly found in Santalum species but also occurs in other aromatic plants. Below is a comparative analysis of its distribution:

SpeciesPart Analyzedα-Santalene ContentReference
Santalum albumHeartwood1.0–1.7%
Daphne genkwaEssential Oil6.87%
Artemisia xerophyticaEssential OilDetected
Allspice (Pimenta spp.)Essential OilDetected

Key Observations:

  • Sandalwood trees: Heartwood accumulation correlates with tree maturity, influenced by environmental factors.
  • Non-Santalum sources: Daphne genkwa exhibits higher α-santalene concentrations, suggesting alternative extraction routes.

XLogP3

5.2

Dates

Modify: 2023-07-20

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